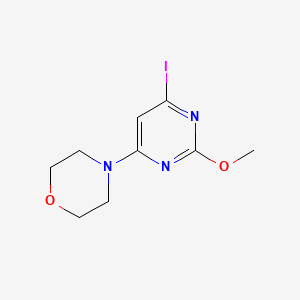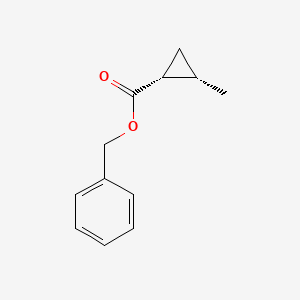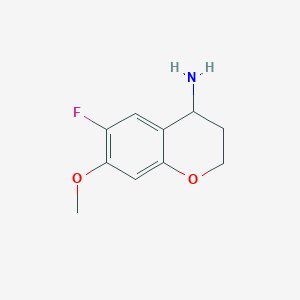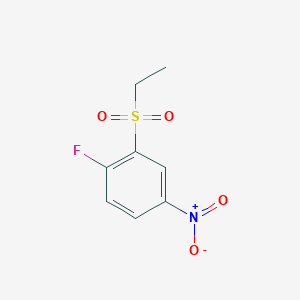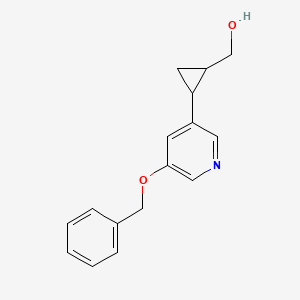
(2-(5-(Benzyloxy)pyridin-3-YL)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(5-(Benzyloxy)pyridin-3-YL)cyclopropyl)methanol is an organic compound with the molecular formula C16H17NO2 It features a cyclopropyl group attached to a methanol moiety, which is further connected to a benzyloxy-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(5-(Benzyloxy)pyridin-3-YL)cyclopropyl)methanol typically involves the following steps:
Formation of the Benzyloxy-Substituted Pyridine: This can be achieved through a nucleophilic substitution reaction where a benzyloxy group is introduced to the pyridine ring.
Methanol Addition: The final step involves the addition of a methanol group to the cyclopropyl moiety, which can be achieved through a Grignard reaction or other suitable methods.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the benzyloxy group, potentially yielding various reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions under appropriate conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Reduced pyridine derivatives, deoxygenated benzyloxy groups.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
(2-(5-(Benzyloxy)pyridin-3-YL)cyclopropyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(5-(Benzyloxy)pyridin-3-YL)cyclopropyl)methanol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can engage in coordination with metal ions or other electrophilic species. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- (2-(5-(Ethoxy)pyridin-3-YL)cyclopropyl)methanol
- (2-(5-(Methoxy)pyridin-3-YL)cyclopropyl)methanol
- (2-(5-(Phenoxy)pyridin-3-YL)cyclopropyl)methanol
Comparison:
- Structural Differences: The primary difference lies in the substituent on the pyridine ring (benzyloxy vs. ethoxy, methoxy, phenoxy).
- Reactivity: The benzyloxy group may offer different reactivity profiles compared to other substituents, influencing the compound’s chemical behavior and potential applications.
- Applications: While similar compounds may share some applications, the unique properties of the benzyloxy group can provide distinct advantages in specific research contexts.
Properties
CAS No. |
2089650-75-7 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
[2-(5-phenylmethoxypyridin-3-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C16H17NO2/c18-10-14-7-16(14)13-6-15(9-17-8-13)19-11-12-4-2-1-3-5-12/h1-6,8-9,14,16,18H,7,10-11H2 |
InChI Key |
XNAQOBNQFXHBBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC(=CN=C2)OCC3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043892.png)
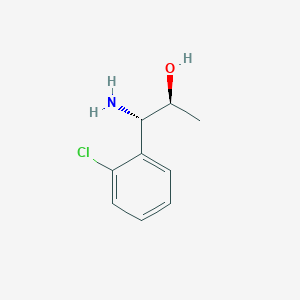
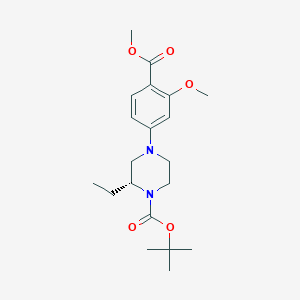
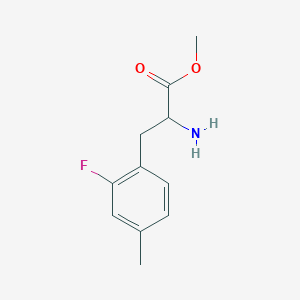

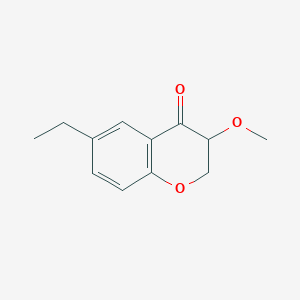
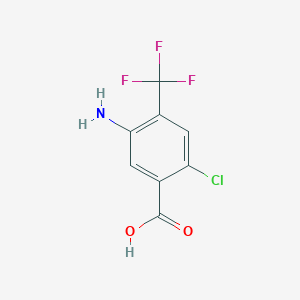
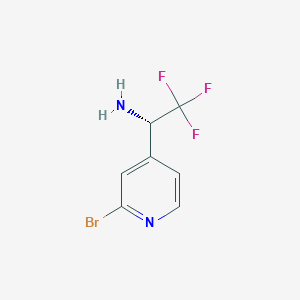
![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13043937.png)
